molecular formula C13H8ClF3N4 B2910170 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1092346-62-7

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2910170
CAS No.: 1092346-62-7
M. Wt: 312.68
InChI Key: KFMBTFOODWQRNJ-UHFFFAOYSA-N
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Description

The compound 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule known for its unique structure and diverse reactivity. It features a pyrazolo[1,5-a]pyrimidine core, substituted at specific positions with a pyridinyl group, a chlorine atom, and a trifluoromethyl group. This arrangement endows the compound with distinct physical and chemical properties, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: The compound can be synthesized via a multi-step process starting with commercially available reagents. A common route involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate intermediates under controlled conditions.

  • Cyclization Reaction: A key step involves cyclization to form the pyrazolo[1,5-a]pyrimidine core. This is typically achieved using strong bases or acid catalysts, facilitating the formation of the heterocyclic ring.

Industrial Production Methods

Industrial production often involves optimization of the lab-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Scale-up processes might include continuous flow reactors to enhance reaction efficiency and product isolation techniques such as crystallization and chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the pyridinyl ring, using reagents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify functional groups, employing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted position, using nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, Chromium trioxide, Acetic acid as solvent.

  • Reduction: Lithium aluminum hydride, Hydrogen gas, Palladium on carbon catalyst.

  • Substitution: Alkoxides, Amines, Anhydrous conditions, Aprotic solvents.

Major Products Formed

  • Oxidized derivatives: with functional groups such as ketones or carboxylic acids.

  • Reduced derivatives: like alcohols or amines.

  • Substituted products: with new groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for synthesizing novel molecules with potential pharmaceutical applications. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound's biological activity is being explored, with studies indicating its potential as an inhibitor of specific enzymes or receptors. This makes it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

In the industry, the compound is used in the development of agrochemicals, where its derivatives exhibit herbicidal or pesticidal properties. Its stability and reactivity also make it suitable for use in material science, including polymer and nanomaterial fabrication.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Specific pathways involved depend on the biological context, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Highlighting Uniqueness

Compared to similar compounds, 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties affecting its reactivity and biological activity.

List of Similar Compounds

  • 7-[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine

  • 7-[3-Methyl-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine

  • 7-[3-Chloro-5-methyl-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine

In sum, this compound showcases a balance of structural complexity and functionality, offering a wide range of applications and interesting chemical behavior. Got any experiments or applications in mind for it?

Properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4/c1-7-4-11-18-3-2-10(21(11)20-7)12-9(14)5-8(6-19-12)13(15,16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMBTFOODWQRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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